4,5-Dimethylnicotinonitrile
Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocycles
4,5-Dimethylnicotinonitrile is used in the synthesis of novel heterocycles. Coppola and Shapiro (1981) explored the reactions of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems. This study highlights the compound's role in facilitating the discovery of new heterocyclic compounds, essential in drug development and other chemical applications (Coppola & Shapiro, 1981).
Nitrification Inhibition in Agriculture
Zerulla et al. (2001) discussed the use of 3,4-Dimethylpyrazole phosphate (DMPP), a derivative related to 4,5-Dimethylnicotinonitrile, as a nitrification inhibitor in agriculture. DMPP has shown efficacy in reducing nitrate leaching and improving crop yields, demonstrating the potential agricultural applications of compounds related to 4,5-Dimethylnicotinonitrile (Zerulla et al., 2001).
Corrosion Inhibition
Research by Fouda et al. (2020) explored the use of nicotinonitrile derivatives, including 4,5-Dimethylnicotinonitrile, as effective corrosion inhibitors for carbon steel in acidic environments. These compounds showed promise in protecting metals from corrosion, which is crucial in industrial applications (Fouda et al., 2020).
Photochemical Studies
Makarov et al. (2014) investigated a sulfur–nitrogen π-heterocyclic radical anion derived from a compound related to 4,5-Dimethylnicotinonitrile. Their study provided insights into the photochemical properties of these compounds, which could have implications in materials science and photonic applications (Makarov et al., 2014).
Antimicrobial and Biological Applications
Aftab et al. (2022) synthesized new phthalonitrile/metal phthalocyanine-gold nanoparticle conjugates for biological applications, using derivatives of 4,5-Dimethylnicotinonitrile. These compounds demonstrated significant antimicrobial activity and potential for use in photodynamic therapeutic applications (Aftab et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWXEKOJIOXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592596 | |
Record name | 4,5-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylnicotinonitrile | |
CAS RN |
56704-27-9 | |
Record name | 4,5-Dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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